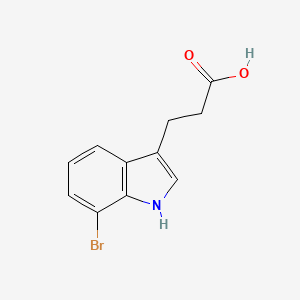

3-(7-bromo-1H-indol-3-yl)propanoicacid

Description

Significance of the Indole (B1671886) Nucleus in Biologically Active Compounds

The indole nucleus is a fundamental structural component in numerous natural and synthetic compounds with significant biological activity. nih.govdntb.gov.ua Its presence is noted in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. nih.gov This prevalence in nature has made it an attractive scaffold for medicinal chemists. ijpsr.com

The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Indole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. nih.govresearchgate.net For instance, Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) featuring an indole core. nih.gov In oncology, vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine, which contain an indole moiety, are crucial anticancer agents that inhibit tubulin polymerization. nih.govnih.gov Furthermore, synthetic derivatives such as sunitinib (B231) act as tyrosine kinase inhibitors in cancer therapy. nih.gov

The ability of the indole scaffold to mimic peptide structures and bind to diverse receptors and enzymes contributes to its status as a "privileged structure" in drug discovery. chula.ac.th Researchers continue to explore the structure-activity relationships of indole derivatives to optimize their therapeutic potential and develop novel drugs for a multitude of diseases. nih.gov

Table 1: Examples of Indole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Indomethacin | Anti-inflammatory | Inhibits the production of prostaglandins. nih.gov |

| Pindolol | Hypertension, Angina | Non-selective beta-blocker. nih.gov |

| Sunitinib | Anticancer | Tyrosine kinase inhibitor. nih.gov |

| Vincristine | Anticancer | Inhibits tubulin polymerization. nih.gov |

| Sumatriptan | Antimigraine | 5-HT receptor agonist. nih.gov |

Role of the Propanoic Acid Moiety in Pharmacologically Relevant Structures

The propanoic acid moiety, also known as propionic acid, is another critical functional group in a significant class of pharmaceuticals, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com This carboxylic acid derivative plays a crucial role in the mechanism of action of these drugs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin (B15479496) synthesis. orientjchem.org

The arylpropionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are widely used for their analgesic, antipyretic, and anti-inflammatory properties. orientjchem.orgresearchgate.net The carboxylic acid group is often essential for the compound's ability to bind to the active site of the COX enzymes. Beyond NSAIDs, the propanoic acid scaffold is utilized in other therapeutic areas as well. It can serve as a linker or a key interacting group in the design of new therapeutic agents. For instance, derivatives of 3-aminopropanoic acid have been explored for their potential as anticancer and antioxidant agents. mdpi.com

The metabolic pathway of propanoic acid is well-understood, as it is a naturally occurring short-chain fatty acid in the human body. drugbank.com It is metabolized to propionyl-CoA, which then enters the citric acid cycle. drugbank.com This inherent biocompatibility, combined with its chemical versatility, makes the propanoic acid moiety a valuable component in the development of new pharmacologically active molecules.

Table 2: Notable Drugs Containing a Propanoic Acid Moiety

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Ibuprofen | NSAID | Pain relief, fever reduction, anti-inflammatory. orientjchem.orgpharmacy180.com |

| Naproxen | NSAID | Pain relief, anti-inflammatory. orientjchem.org |

| Ketoprofen | NSAID | Pain relief, anti-inflammatory. orientjchem.orghumanjournals.com |

| Fenoprofen | NSAID | Mild to moderate pain relief, arthritis management. humanjournals.com |

Contextualizing 3-(7-Bromo-1H-indol-3-yl)propanoic Acid within Indole Chemistry Research

The compound 3-(7-bromo-1H-indol-3-yl)propanoic acid is a derivative of indole-3-propionic acid (IPA), a known metabolite produced by gut microbiota from tryptophan. wikipedia.orgguidetopharmacology.orgnih.gov IPA itself has been investigated for its neuroprotective and antioxidant properties. wikipedia.orgacs.org The structure of 3-(7-bromo-1H-indol-3-yl)propanoic acid combines the core indole-3-propionic acid structure with a bromine atom at the 7-position of the indole ring.

The introduction of a halogen atom, such as bromine, to a pharmacologically active scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, and to potentially enhance its biological activity or alter its selectivity for a target. For instance, halogenated indoles have been studied for their inhibitory effects on bacterial biofilms.

Research into indole-3-propanoic acid derivatives is an active area. Studies have explored their synthesis and potential biological activities, including antimicrobial and anticancer properties. researchgate.netalliedacademies.org The design and synthesis of various substituted indole-propanoic acids aim to discover new therapeutic agents. For example, 3-(1-aryl-1H-indol-5-yl)propanoic acids have been evaluated as inhibitors of cytosolic phospholipase A2α. nih.gov

Therefore, 3-(7-bromo-1H-indol-3-yl)propanoic acid can be viewed as a compound designed to explore the impact of bromine substitution on the biological profile of the indole-3-propionic acid scaffold. Its synthesis and potential pharmacological activities would be of interest in the ongoing search for novel indole-based therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-8-7(4-5-10(14)15)6-13-11(8)9/h1-3,6,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDUVZHHPQADHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297006 | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210569-70-3 | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210569-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Design and Structure Activity Relationship Sar Studies of 3 7 Bromo 1h Indol 3 Yl Propanoic Acid Analogues

Impact of Bromine Substitution Position on Molecular Interactions and Activity Profiles

The position of the bromine atom on the indole (B1671886) ring is a critical determinant of the biological activity of indole derivatives. While research directly on 3-(bromo-1H-indol-3-yl)propanoic acid isomers is specific, broader studies on brominated indoles provide significant insights. For instance, studies on brominated indole-3-carboxaldehydes have demonstrated that the location of the bromine substituent significantly influences their quorum sensing inhibition (QSI) capabilities. mdpi.com

In a comparative study, 5-bromoindole-3-carboxaldehyde (B1265535), 6-bromoindole-3-carboxaldehyde, and 7-bromoindole-3-carboxaldehyde were evaluated for their QSI activity. The results indicated that bromination, in general, enhances the potency compared to the unsubstituted indole-3-carboxaldehyde. mdpi.com More importantly, the position of the bromine atom led to varying degrees of activity enhancement, with the IC50 value of 5-bromoindole-3-carboxaldehyde being significantly lower than that of the 7-bromo derivative. mdpi.com This suggests that the bromine atom's position affects how the molecule interacts with its biological target, potentially by altering its electronic properties, lipophilicity, and ability to form halogen bonds. mdpi.com These findings strongly suggest that the activity of 3-(bromo-1H-indol-3-yl)propanoic acid would also be highly dependent on the bromine's position, with the 7-bromo substitution providing a unique electronic and steric profile that influences its molecular interactions and subsequent biological effects. The increased biological activity associated with the bromination of natural compounds is a recurring theme in medicinal chemistry. beilstein-archives.org

Table 1: Effect of Bromine Position on Quorum Sensing Inhibition in Indole Carboxaldehydes

| Compound | Relative Fold Increase in Potency (Compared to Indole-3-carboxaldehyde) |

|---|---|

| 5-Bromoindole-3-carboxaldehyde | ~13-fold |

| 6-Bromoindole-3-carboxaldehyde | ~2-fold |

| 7-Bromoindole-3-carboxaldehyde | ~2-fold |

Data is inferred from a study on quorum sensing inhibition by brominated indole carboxaldehydes. mdpi.com

Modifications of the Propanoic Acid Side Chain and Its Derivatives

The propanoic acid side chain at the C3 position of the indole ring is a key feature for molecular recognition and can be extensively modified to modulate activity. Alterations to this chain, such as esterification, amidation, or conversion to hydrazides, can significantly impact the compound's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability.

For example, the synthesis of indole-derived thioureas from tryptamine, which features a related ethylamine (B1201723) side chain, has been explored. These modifications, which effectively cap the terminal amino group, have led to compounds with significant antimicrobial and antiviral activities. nih.gov This suggests that converting the carboxylic acid of 3-(7-bromo-1H-indol-3-yl)propanoic acid into various amides or related functional groups could be a fruitful strategy for developing new therapeutic agents.

In the context of aldose reductase inhibitors, the carboxylic acid moiety is a common feature. nih.gov However, its high degree of protein binding in vivo can limit efficacy. nih.gov Therefore, modifications to the propanoic acid side chain, such as creating ester or amide derivatives, could serve as a strategy to improve pharmacokinetic properties. Research on indole-3-propionic acid has shown that it can be converted to its corresponding hydrazide, which then serves as a precursor for synthesizing hydrazone hybrids with neuroprotective properties. mdpi.com This highlights the versatility of the propanoic acid side chain for derivatization.

Substitutions and Derivatizations on the Indole Nitrogen (N1)

The indole nitrogen (N1) is another critical position for structural modification. Alkylation or acylation at this position can significantly alter the molecule's conformation and electronic distribution, leading to profound changes in biological activity. A prominent example is the development of aldose reductase inhibitors based on the indol-1-yl acetic acid scaffold. nih.gov

Lidorestat, a potent aldose reductase inhibitor, is a derivative of indol-1-yl acetic acid. nih.gov Inspired by this, researchers have used indol-1-yl acetic acid as a starting point for fragment-based drug design, leading to the identification of several series of potent inhibitors. nih.gov This demonstrates that appending a substituent to the indole nitrogen, particularly one containing an acidic moiety, can be a highly effective strategy for enhancing inhibitory activity against specific enzymes. These modifications influence how the molecule fits into the active site of the target protein and can introduce new points of interaction.

Table 2: SAR of Substitutions on the Indole Nitrogen (N1) for Aldose Reductase Inhibition

| N1 Substituent | General Effect on Activity | Rationale |

|---|---|---|

| Hydrogen (unsubstituted) | Baseline activity | Allows for potential hydrogen bond donation. |

| Acetic acid moiety | Increased potency | Mimics known inhibitors and provides an additional binding point. nih.gov |

Alterations at Other Positions of the Indole Ring System

Beyond the bromine at C7 and the propanoic acid at C3, substitutions at other positions of the indole ring (C2, C4, C5, and C6) can further refine the activity profile of the parent compound. Studies on related indole structures have shown that even small changes at these positions can have a significant impact.

For instance, in a series of 3-substituted indole-2-carboxylic acid derivatives developed as CysLT1 antagonists, substitutions at positions 4, 5, 6, and 7 of the indole ring were explored. nih.gov It was found that substitution at the C4 position was the least favorable for activity, while a methoxy (B1213986) group at the C7 position was the most favorable. nih.gov Similarly, fluorine substitutions were generally more potent than chlorine substitutions at the same position. nih.gov This highlights the sensitivity of the biological target to the steric and electronic nature of substituents around the indole core. These findings suggest that for 3-(7-bromo-1H-indol-3-yl)propanoic acid analogues, further substitution at positions like C2, C4, C5, or C6 could be a viable strategy to optimize activity and selectivity.

Rational Design Principles for Novel Bromoindole Propanoic Acid Scaffolds

The rational design of new compounds based on the 3-(7-bromo-1H-indol-3-yl)propanoic acid scaffold involves several advanced medicinal chemistry strategies. These approaches aim to improve potency, selectivity, and pharmacokinetic properties by systematically modifying the core structure.

Bioisosteric replacement is a powerful tool in drug design, where a functional group is replaced by another group with similar physical and chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure.

For the indole moiety, bioisosteric replacements can include other heterocyclic systems like benzimidazoles, indazoles, or azaindoles. This strategy was successfully employed in the development of a potent and selective PI3Kδ inhibitor, where an indole scaffold was replaced by a 7-azaindole, leading to a promising drug candidate. researchgate.net

The propanoic acid group can also be replaced with various bioisosteres to modulate acidity, lipophilicity, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.com For example, replacing a carboxylic acid with a tetrazole ring can maintain a similar pKa while increasing lipophilicity, which can influence cell permeability and oral bioavailability. drughunter.com

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. This can lead to novel chemical series with improved properties or new intellectual property. For the bromoindole propanoic acid scaffold, one could envision hopping to a quinoline (B57606) or benzofuran (B130515) core, provided the key pharmacophoric features are maintained in the correct spatial orientation. The strategy has been used to develop novel 7-aza-coumarine-3-carboxamides with anticancer activity. mdpi.com

Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with a dual or enhanced mode of action. A pertinent example is the synthesis of hydrazone hybrids of indole-3-propionic acid. mdpi.comnih.gov In these studies, the propanoic acid is converted to a hydrazide, which is then condensed with various aldehydes to form hydrazone derivatives. mdpi.com This approach has yielded multifunctional neuroprotectors that combine the properties of the indole scaffold with the therapeutic potential of the hydrazone moiety. nih.gov This strategy could be directly applied to 3-(7-bromo-1H-indol-3-yl)propanoic acid to generate novel hybrid molecules with unique activity profiles.

Synthesis of Diverse Bromoindole Propanoic Acid Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) for 3-(7-bromo-1H-indol-3-yl)propanoic acid hinges on the generation of diverse chemical libraries. These libraries are systematically designed to probe the influence of various structural modifications on the compound's biological activity. The synthetic strategies employed are geared towards achieving this diversity in an efficient and robust manner, often leveraging parallel synthesis or combinatorial chemistry approaches. The core scaffold, 3-(7-bromo-1H-indol-3-yl)propanoic acid, can be synthesized through established indole synthesis methodologies, such as the Fischer indole synthesis, from appropriate precursors like (2-bromophenyl)hydrazine and a suitable ketoacid derivative. Once the core structure is obtained, a multi-pronged diversification strategy can be implemented, focusing on three primary regions of the molecule: the indole nitrogen (N-1 position), the propanoic acid side chain, and the aromatic ring, particularly at the 7-position via cross-coupling reactions.

A foundational approach to library synthesis involves the initial preparation of a common intermediate, which is then elaborated in parallel to generate a series of analogues. For instance, the synthesis of the parent 3-(7-bromo-1H-indol-3-yl)propanoic acid can be followed by diversification at the indole nitrogen. This can be achieved through N-alkylation or N-arylation reactions. A variety of alkyl halides or aryl boronic acids can be employed under suitable conditions to introduce a range of substituents, from small alkyl groups to larger, more complex aromatic and heteroaromatic systems.

Simultaneously, modifications to the propanoic acid side chain can be explored. The carboxylic acid moiety can be converted to a variety of functional groups, including esters, amides, and hydroxamic acids, to probe the importance of this acidic group for biological activity. The reaction of the carboxylic acid with a library of alcohols or amines, facilitated by standard coupling reagents, can rapidly generate a diverse set of derivatives.

Furthermore, the bromine atom at the 7-position of the indole ring serves as a versatile handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide array of aryl and heteroaryl groups by reacting the 7-bromoindole (B1273607) scaffold with various boronic acids. This strategy is particularly valuable for exploring the steric and electronic requirements of the substituent at this position.

The systematic synthesis of these diverse libraries allows for a comprehensive SAR exploration. By comparing the biological activities of the synthesized analogues, researchers can elucidate the key structural features required for potency and selectivity. This information is crucial for the rational design of second-generation compounds with improved pharmacological profiles.

Below are illustrative data tables for hypothetical libraries of 3-(7-bromo-1H-indol-3-yl)propanoic acid analogues, showcasing the potential for diversification at the N-1 position, the propanoic acid side chain, and the C-7 position.

Table 1: N-1 Substituted Analogues of 3-(7-Bromo-1H-indol-3-yl)propanoic Acid

| Compound ID | R1 Substituent |

| 1a | -H |

| 1b | -CH₃ |

| 1c | -CH₂CH₃ |

| 1d | -CH₂Ph |

| 1e | -Ph |

| 1f | -4-F-Ph |

Table 2: Propanoic Acid Side Chain Modified Analogues

| Compound ID | R2 Modification |

| 2a | -COOH |

| 2b | -COOCH₃ |

| 2c | -COOCH₂CH₃ |

| 2d | -CONH₂ |

| 2e | -CONHCH₃ |

| 2f | -CONHPh |

Table 3: C-7 Substituted Analogues via Cross-Coupling Reactions

| Compound ID | R7 Substituent |

| 3a | -Br |

| 3b | -Ph |

| 3c | -4-MeO-Ph |

| 3d | -3-pyridyl |

| 3e | -2-thienyl |

| 3f | -cyclohexyl |

Investigations into the Biological Activities and Molecular Mechanisms of 3 7 Bromo 1h Indol 3 Yl Propanoic Acid and Its Analogues

Modulation of Receptor and Enzyme Activities

The ability of 3-(7-bromo-1H-indol-3-yl)propanoic acid and its analogues to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) and various enzymes, has been a subject of scientific inquiry. These interactions are fundamental to their observed biological effects.

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. nih.gov Research into GPR40 agonists has explored various chemical structures, including those based on an indole-propanoic acid scaffold.

While direct studies on 3-(7-bromo-1H-indol-3-yl)propanoic acid as a GPR40 agonist are not extensively documented, research on analogous indole-5-propanoic acid derivatives has provided valuable insights. A series of these compounds have been synthesized and evaluated for their GPR40 agonistic activities. nih.gov The general structure of many GPR40 agonists incorporates a phenyl propanoic acid group, and indole-propanoic acid moieties have been investigated as a simplified, novel scaffold. nih.gov

In these studies, the agonistic activity is typically assessed through assays such as the nuclear factor of activated T-cells (NFAT) reporter assay and glucose-stimulated insulin secretion (GSIS) assays in pancreatic beta-cell lines like MIN-6. nih.gov Certain indole-5-propanoic acid derivatives have been identified as potent GPR40 agonists, demonstrating the potential of the indole-propanoic acid core in designing such agents. nih.gov The activation of GPR40 by its agonists typically involves the Gαq/11 signaling pathway, leading to an increase in intracellular calcium levels and subsequent potentiation of insulin secretion. nih.gov

Table 1: GPR40 Agonistic Activity of Selected Indole-5-propanoic Acid Analogues

| Compound | EC50 (nM) for GPR40 Agonism | Reference |

|---|---|---|

| Analogue 8h | 58.6 | nih.gov |

| Analogue 8i | 37.8 | nih.gov |

| Analogue 8o | 9.4 | nih.gov |

This table presents the half-maximal effective concentration (EC50) for GPR40 agonism of selected indole-5-propanoic acid analogues, demonstrating the potency of this class of compounds.

The inhibitory effects of indole (B1671886) derivatives on various enzymes have been explored, revealing their potential to modulate key biological pathways.

Histone Deacetylases (HDACs):

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs has been a major focus in the development of anticancer therapies. nih.gov Naturally occurring indole compounds, such as indole-3-propionic acid and indole-3-butyric acid, have shown inhibitory activities against human tumor cell lines. nih.gov

Structural modifications of indole-3-butyric acid have led to the discovery of potent HDAC inhibitors. nih.gov These inhibitors typically interact with the zinc-dependent active site of class I, II, and IV HDACs. nih.gov The inhibitory activity of these compounds is often evaluated against specific HDAC isoforms, such as HDAC1, HDAC3, and HDAC6. For instance, a derivative of indole-3-butyric acid, molecule I13, exhibited significant inhibitory potency against these enzymes. nih.gov The inhibition of HDACs by such compounds can lead to the accumulation of acetylated histones and non-histone proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

Table 2: HDAC Inhibitory Activity of an Indole-3-butyric Acid Analogue

| Compound | IC50 (nM) against HDAC1 | IC50 (nM) against HDAC3 | IC50 (nM) against HDAC6 | Reference |

|---|---|---|---|---|

| Analogue I13 | 13.9 | 12.1 | 7.71 | nih.gov |

This table shows the half-maximal inhibitory concentration (IC50) of an indole-3-butyric acid analogue against various histone deacetylase (HDAC) isoforms.

Cytosolic Phospholipase A2α (cPLA2α):

Cytosolic phospholipase A2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids. nih.gov This makes it an attractive target for the development of anti-inflammatory drugs. Indole-based structures have been investigated as inhibitors of cPLA2α. For example, 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, also known as efipladib, is a potent and selective inhibitor of cPLA2α. nih.gov The development of such inhibitors often involves optimization of substituents on the indole ring to enhance potency and selectivity. nih.gov Inhibition of cPLA2α can lead to a reduction in the production of pro-inflammatory eicosanoids, thereby mitigating inflammatory responses. nih.gov

Cellular Pathway Interventions

The biological activities of 3-(7-bromo-1H-indol-3-yl)propanoic acid and its analogues extend to their intervention in critical cellular pathways, particularly those involved in cancer progression.

Indole compounds have been shown to inhibit the proliferation of various cancer cells. For instance, 3-(2-bromoethyl)-indole demonstrated inhibitory effects on the growth of SW480 and HCT116 colon cancer cells. nih.gov The antiproliferative effects of indole derivatives are often mediated through the modulation of multiple signaling pathways crucial for cancer cell survival and growth. nih.gov

One of the key mechanisms involves the inhibition of the NF-κB signaling pathway. nih.gov NF-κB plays a vital role in cancer cell survival by promoting the transcription of anti-apoptotic genes. researchgate.net Indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3′-diindolylmethane (DIM), have been found to inhibit NF-κB activation in colon cancer cells. researchgate.net Furthermore, propionic acid itself has been shown to inhibit the AKT/mTOR signaling pathway in cervical cancer cells, which is another critical pathway for cell proliferation and survival. nih.gov

A significant aspect of the anticancer activity of indole compounds is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

Induction of Apoptosis:

Indole derivatives can trigger apoptosis through various mechanisms. This includes the modulation of pro- and anti-apoptotic proteins. For example, indole compounds have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins. nih.gov The inhibition of cPLA2α by its inhibitors can also lead to the induction of apoptosis in cancer cells, as demonstrated in multiple myeloma cells. nih.gov This process is often associated with the activation of caspases, such as caspase-3/7, which are key executioners of apoptosis. nih.gov

Cell Cycle Modulation:

Indole compounds can also cause cell cycle arrest at different phases, thereby preventing cancer cell division. Indole-3-carbinol (I3C) has been shown to induce a G1 cell cycle arrest in human prostate cancer cells. nih.gov This effect is often mediated by the up-regulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the down-regulation of CDKs such as CDK2. nih.govnih.gov For instance, in the THP-1 acute myeloid leukemia cell line, I3C treatment led to the overexpression of G1-acting cell cycle genes (P21, P27, and P53) and downregulation of CDK2. nih.gov Similarly, some indole chalcone (B49325) derivatives have been found to cause cell cycle arrest at the G2/M phase. mdpi.com

Table 3: Effects of an Indole Analogue on Cell Cycle Regulatory Genes in THP-1 Cells

| Gene | Effect of I3C Treatment | Reference |

|---|---|---|

| P21 | Overexpression | nih.gov |

| P27 | Overexpression | nih.gov |

| P53 | Overexpression | nih.gov |

| CDK2 | Downregulation | nih.gov |

This table summarizes the effect of Indole-3-carbinol (I3C), an analogue, on the expression of key cell cycle regulatory genes in the THP-1 human monocytic cell line.

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. The indole ring system is a core component of several tubulin polymerization inhibitors. nih.gov

While specific studies on 3-(7-bromo-1H-indol-3-yl)propanoic acid are limited, various indole-based compounds have been shown to inhibit tubulin polymerization. mdpi.commdpi.com These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. mdpi.com For example, certain indole/1,2,4-triazole hybrids have demonstrated potent tubulin polymerization inhibitory activity, with some being more effective than the reference compound combretastatin (B1194345) A-4 (CA-4). mdpi.com The presence of a bromo-phenyl group in some of these analogues has been associated with increased activity. mdpi.com The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. mdpi.com

Interaction with 14-3-3η Proteins

Currently, there is no specific information available in publicly accessible scientific literature detailing the direct interaction between 3-(7-bromo-1H-indol-3-yl)propanoic acid and 14-3-3η (eta) proteins. Research has not yet elucidated the binding affinity, potential modulation, or functional consequences of such an interaction. Therefore, the role of this specific compound in pathways mediated by 14-3-3η proteins remains an area for future investigation.

Anti-Inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory properties of 3-(7-bromo-1H-indol-3-yl)propanoic acid are limited, extensive research into its parent compound, Indole-3-propionic acid (IPA), provides significant insights into the potential activities of this class of molecules. IPA, a metabolite produced by gut microbiota from tryptophan, has demonstrated notable anti-inflammatory and immunomodulatory effects. These actions are critical for maintaining homeostasis and protecting against inflammation-driven pathologies.

Investigations into analogues like Indole-3-propionic acid (IPA) have shown that it can effectively regulate the production of key inflammatory mediators. Studies on cellular models of inflammation have revealed that IPA can reduce the expression and release of pro-inflammatory cytokines. This regulatory action is crucial in mitigating the intensity of inflammatory responses. The mechanism often involves the inhibition of signaling pathways, such as the HDAC6/NOX2 axis, which are central to the inflammatory cascade in cardiomyocytes. By suppressing these pathways, IPA helps to control the production of molecules that perpetuate inflammation, suggesting that derivatives like 3-(7-bromo-1H-indol-3-yl)propanoic acid may possess similar capabilities.

Table 1: Summary of Observed Anti-Inflammatory Effects of Indole-3-propionic Acid (IPA)

| Effect | Model System | Key Findings | Reference |

| Reduced Inflammatory Response | Doxorubicin-treated Cardiomyocytes | IPA reduced inflammation, apoptosis, and oxidative stress by inhibiting the HDAC6/NOX2 signaling pathway. | |

| Protection in Colitis Model | Murine Model of Colitis | IPA treatment improved clinical outcomes and disease severity, primarily by enhancing intestinal barrier function rather than directly altering immune cell infiltration. | |

| Attenuation of Septic Injury | Murine Sepsis Model | IPA administration alleviated inflammatory responses and protected against sepsis-induced organ injury. | |

| General Anti-inflammatory Properties | Review of Literature | IPA is recognized for its anti-inflammatory and antioxidant properties, which contribute to its protective effects in various disease models. |

The immunomodulatory capacity of indole propanoic acid analogues extends beyond cytokine regulation. Indole-3-propionic acid (IPA) is known to influence the function of immune cells and contribute to systemic immune balance. For instance, IPA can modulate the immune system to exert both anti-inflammatory and antioxidant effects, which synergistically regulate bodily physiology. In models of sepsis, IPA has been shown to enhance the phagocytic activity of macrophages, a critical component of the innate immune response, thereby improving bacterial clearance and reducing the systemic inflammatory surge. This suggests that IPA and its analogues can fine-tune immune responses to be more effective and less damaging to the host.

Antimicrobial Spectrum and Mechanisms of Action

The indole nucleus is a core structure in many compounds exhibiting antimicrobial properties. While the specific antimicrobial profile of 3-(7-bromo-1H-indol-3-yl)propanoic acid is not fully characterized, studies on its structural precursors and analogues indicate a potential for antibacterial and antifungal activity.

Research on related bromo-indole compounds has revealed significant antibacterial potential. The precursor molecule, 7-Bromoindole (B1273607), has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus. Staphyloxanthin is a virulence factor that protects the bacterium from oxidative stress and the host's immune response. Other synthetic 5-bromo-indole derivatives have demonstrated broad-spectrum activity, notably against Staphylococcus aureus, Acinetobacter baumannii, and even methicillin-resistant S. aureus (MRSA).

The parent compound, Indole-3-propionic acid (IPA), has been identified as a selective antibiotic with activity against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis. Its mechanism of action involves mimicking tryptophan to inhibit an essential enzyme, anthranilate synthase TrpE, in the mycobacterial tryptophan biosynthesis pathway. This targeted mechanism highlights the potential for developing specific antibacterial agents from the indole propanoic acid scaffold.

The potential for antifungal activity is also suggested by related molecular structures. While direct antifungal data for 3-(7-bromo-1H-indol-3-yl)propanoic acid is not available, other indole derivatives have shown promise. For example, certain 5-bromo-indole analogues have exhibited potent activity against the pathogenic yeast Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC) in the sub-micromolar range. The collective evidence from various indole-based compounds suggests that this chemical class is a promising source for the development of novel antifungal agents.

Table 2: Summary of Antimicrobial Activities of Selected Indole Analogues

| Compound/Analogue | Target Organism | Observed Activity | Reference |

| 7-Bromoindole | Staphylococcus aureus | Reduces the production of the virulence factor staphyloxanthin. | |

| 5-Bromo-indole-3-carboxamide Derivatives | Staphylococcus aureus (incl. MRSA), Acinetobacter baumannii | Potent antibacterial activity with MIC ≤ 0.28 µM for some analogues. | |

| 5-Bromo-indole-3-carboxamide Derivatives | Cryptococcus neoformans | Notable antifungal activity with MIC ≤ 0.28 µM for some analogues. | |

| Indole-3-propionic acid (IPA) | Mycobacterium tuberculosis (incl. MDR strains) | Selective antimycobacterial activity by inhibiting tryptophan biosynthesis. |

Antitubercular Potential and Proposed Modes of Action

Indole-3-propionic acid (IPA), a structural analogue of the subject compound, has demonstrated notable activity against Mycobacterium tuberculosis both in laboratory settings and in vivo models. asm.orgresearchgate.net The primary mechanism of its antitubercular action is the targeted disruption of the tryptophan biosynthesis pathway, which is essential for the bacterium's survival. asm.orgnih.gov

The proposed mode of action involves IPA functioning as a molecular mimic of tryptophan. asm.orgfrontiersin.org It binds to the allosteric site of anthranilate synthase (TrpE), the enzyme that catalyzes the first critical step in the tryptophan synthesis pathway. asm.orgresearchgate.net This binding event triggers a feedback inhibition mechanism, effectively shutting down the production of tryptophan regardless of the actual intracellular levels of the amino acid. asm.orgfrontiersin.org The resulting tryptophan deficit starves the mycobacterium, inhibiting its growth and proliferation. asm.orgnih.gov This discovery identifies IPA as the first known antitubercular metabolite produced by the human gut microbiota and highlights the TrpE enzyme as a promising target for the development of new antituberculosis drugs. asm.org Research into analogues has also shown that introducing specific functional groups to the indole ring can yield compounds with significant inhibitory activity against both standard (H37Rv) and multi-drug-resistant (MDR) strains of M. tuberculosis. nih.govnih.gov

Neurobiological Interactions and Gut-Brain Axis Modulation

As a metabolite derived from the gut microbiota, indole-3-propionic acid (IPA) plays a crucial role in the communication along the gut-brain axis. It is capable of crossing the blood-brain barrier and exerting neuroprotective effects. researchgate.netnih.gov

Influence on Kynurenic Acid Levels in the Brain

Recent studies have established a direct link between IPA and kynurenic acid (KYNA), another neuroprotective metabolite of tryptophan. researchgate.netnih.gov Oral administration of IPA in animal models leads to a significant and rapid increase in the levels of both IPA and KYNA in the plasma and the brain. researchgate.netnih.govnih.gov

In one study, a single oral dose of IPA (200 mg/kg) in rats resulted in a substantial elevation of brain KYNA levels, which were approximately 4-fold higher after 90 minutes and 3-fold higher after 6 hours. nih.gov This effect was confirmed through in vivo microdialysis, which showed increased extracellular KYNA in the medial prefrontal cortex and striatum. researchgate.netnih.gov Interestingly, the local application of IPA in the brain did not produce the same effect, suggesting a systemic mechanism of action. nih.gov These findings indicate that exogenously supplied IPA could be a novel strategy to modulate the function of KYNA in the brain, which is an antagonist at N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors. researchgate.netsc.edu

Table 1: Effect of Oral IPA Administration (200 mg/kg) on Brain Metabolite Levels in Rats

| Time Point | Brain IPA Fold Increase (Approx.) | Brain KYNA Fold Increase (Approx.) |

|---|---|---|

| 90 Minutes | 56 | 4 |

| 6 Hours | 7 | 3 |

Regulation of Gut Microbiota Composition and Function by Indole Propionic Acid

Indole propionic acid is exclusively a product of the gut microbiota's metabolism of dietary tryptophan. jmb.or.krcabidigitallibrary.org Its production is influenced by dietary patterns, particularly fiber intake, which can alter the composition of the gut microbiome. cabidigitallibrary.orgmdpi.com In turn, IPA can modulate the gut microbial community. For instance, in a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), treatment with IPA resulted in changes to the fecal microbiota composition, which was associated with improved survival and enhanced intestinal barrier function. physiology.org This demonstrates a reciprocal relationship where the microbiota produces IPA, and IPA, in turn, helps shape the microbial environment.

Enhancement of Gastrointestinal Barrier Integrity and Tight Junction Proteins

A significant body of research shows that IPA plays a critical role in maintaining and enhancing the integrity of the gastrointestinal barrier. physiology.orgnih.gov It improves the epithelial barrier by increasing the expression of key tight junction proteins, including claudin-1, occludin, and Zonula Occludens-1 (ZO-1). acs.orgresearchgate.netnih.gov This reinforcement of the epithelial connections leads to increased transepithelial electrical resistance and a reduction in paracellular permeability, which limits the passage of harmful substances from the gut lumen into circulation. acs.orgnih.gov

Furthermore, IPA strengthens the mucus barrier by boosting the production of mucins (MUC2 and MUC4) and other secreted products from goblet cells. acs.orgnih.govfrontiersin.org This dual action on both the cellular junctions and the protective mucus layer makes IPA a key metabolite for gut health. nih.govmdpi.com

Table 2: Impact of Indole Propionic Acid (IPA) on Intestinal Barrier Components

| Barrier Component | Effect of IPA | Specific Proteins/Factors Upregulated |

|---|---|---|

| Epithelial Barrier (Tight Junctions) | Strengthened | Claudin-1, Occludin, ZO-1 |

| Mucus Barrier | Strengthened | MUC2, MUC4, TFF3, RELMβ |

Role in Tryptophan Metabolism Pathways by Intestinal Microbes

Dietary tryptophan that is not absorbed by the host becomes available to the intestinal microbiota. mdpi.comnih.gov Certain commensal bacteria utilize this essential amino acid for their own metabolic processes, thereby producing a range of biologically active indole-containing metabolites. cabidigitallibrary.orgmdpi.comnih.gov Indole-3-propionic acid is a key product of this microbial activity, synthesized through the deamination of tryptophan by bacteria from families such as Clostridiaceae. mdpi.comnih.govmdpi.com These microbially-derived metabolites, including IPA, serve as important signaling molecules that mediate the host-microbe interaction and are essential for maintaining homeostasis within the gut micro-ecosystem. cabidigitallibrary.org

Auxin Receptor Antagonism and Herbicidal Activity

3-(7-Bromo-1H-indol-3-yl)propanoic acid and its parent compound, indole-3-propionic acid, are structurally similar to the primary plant hormone auxin, indole-3-acetic acid (IAA). researchgate.netnih.gov This structural similarity allows IPA to interact with the auxin signaling pathway in plants. researchgate.net

Contrary to acting as an antagonist, research indicates that IPA functions as an auxin agonist. researchgate.net It directly binds to the TIR1/AFB-Aux/IAA coreceptor complex, which is the central mechanism for auxin perception in plants. researchgate.netnih.gov This binding event activates the downstream auxin signaling cascade, leading to the expression of auxin-responsive genes and influencing plant development, particularly the formation of lateral roots. researchgate.net While some synthetic indole derivatives have been developed as auxin receptor antagonists for herbicidal purposes, the natural metabolite IPA demonstrates auxin-like, or agonistic, bioactivity. researchgate.netnih.gov This interaction highlights a potential role for microbe-derived compounds in regulating plant growth and development. nih.gov

Inhibition Effects on Plant Root and Shoot Growth

The introduction of a bromine atom to the indole ring of auxin analogues can significantly influence their biological activity, often leading to inhibitory effects on plant growth. While direct studies on 3-(7-bromo-1H-indol-3-yl)propanoic acid are not extensively available, research on analogous bromo-substituted indole compounds provides significant insights into its potential effects.

A study on various synthetic indole-3-carboxylic acid derivatives demonstrated that many of these compounds exhibit substantial inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. nih.gov For instance, certain bromo-substituted indole derivatives have been shown to act as potent inhibitors.

The inhibitory activity of these compounds is often concentration-dependent. The following table, based on data from analogous compounds, illustrates the potential inhibitory effects on plant growth.

| Compound Analogue | Plant Species | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) |

| Analogue A | Brassica napus (Rape) | 100 | High | Moderate |

| Analogue A | Echinochloa crus-galli (Barnyard Grass) | 100 | High | Moderate |

| Analogue B | Brassica napus (Rape) | 10 | Significant | Moderate |

| Analogue B | Echinochloa crus-galli (Barnyard Grass) | 10 | Significant | Moderate |

Note: This table is illustrative and based on findings from structurally similar bromo-substituted indole compounds. nih.gov

The mechanism behind this inhibition is believed to be the disruption of normal auxin homeostasis. By mimicking natural auxins, these synthetic analogues can interfere with the signaling pathways that regulate cell division, elongation, and differentiation in plant tissues, leading to stunted growth of both roots and shoots. nih.gov

Molecular Interactions with Transport Inhibitor Response 1 (TIR1) Protein

The biological activity of auxin and its analogues is primarily mediated through their binding to the TIR1 protein, which is a component of the SCFTIR1 ubiquitin ligase complex. nih.gov The binding of an auxin to TIR1 facilitates the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to the degradation of these repressors and the subsequent expression of auxin-responsive genes.

Molecular docking studies of various indole derivatives with the TIR1 protein have revealed key interactions that are likely relevant for 3-(7-bromo-1H-indol-3-yl)propanoic acid. These interactions typically include:

Hydrogen Bonding: The carboxylic acid group of the indole derivative often forms hydrogen bonds with key amino acid residues in the TIR1 binding pocket.

Hydrophobic Interactions: The indole ring itself fits into a hydrophobic pocket within the TIR1 protein.

π-π Stacking: An important interaction is the π-π stacking between the indole ring of the ligand and the phenyl ring of a specific phenylalanine residue (Phe82) in the TIR1 protein. This interaction is thought to be crucial for high-affinity binding. nih.gov

The presence and position of the bromine atom on the indole ring can influence the binding affinity and orientation of the molecule within the TIR1 binding pocket. The bromine atom's electron-withdrawing nature and steric bulk can affect the electronic properties and shape of the indole ring, potentially altering its interaction with surrounding amino acid residues.

A hypothetical docking model for 3-(7-bromo-1H-indol-3-yl)propanoic acid with the TIR1 protein would likely show the propanoic acid side chain oriented towards the hydrogen-bonding residues, while the bromo-indole core settles into the hydrophobic pocket, with the bromine atom potentially influencing the precise positioning and strength of the π-π stacking interaction with Phe82.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

Future investigations into 3-(7-bromo-1H-indol-3-yl)propanoic acid will likely focus on identifying and validating its novel biological targets to unlock its full therapeutic potential. While the broader class of indole (B1671886) derivatives has been explored for various applications, the specific effects of the 7-bromo substitution in this structural context are not well-documented.

One promising avenue is the exploration of its effects on emerging therapeutic targets. For instance, indole derivatives have shown activity against a range of protein kinases, which are crucial in cancer signaling pathways. researchgate.net Future studies could screen 3-(7-bromo-1H-indol-3-yl)propanoic acid against a panel of kinases to identify potential inhibitory activity. The bromination of natural products is often associated with enhanced biological activity, suggesting that this compound could exhibit potent and selective inhibition. beilstein-archives.org

Furthermore, the structural similarity of indole-3-propanoic acids to the gut microbiota metabolite indole-3-propionic acid (IPA) suggests potential roles in metabolic and inflammatory diseases. IPA has been shown to have neuroprotective and anti-inflammatory properties and can modulate the gut barrier. mdpi.comresearchgate.net Research could explore whether 3-(7-bromo-1H-indol-3-yl)propanoic acid can mimic or modulate the pathways influenced by IPA, potentially offering therapeutic benefits in conditions like inflammatory bowel disease or neurodegenerative disorders. The presence of the bromine atom may alter its interaction with targets such as the pregnane (B1235032) X receptor (PXR), which is activated by IPA. nih.gov

A summary of potential therapeutic areas for future investigation is presented in the table below.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases, Cyclin-Dependent Kinases (CDKs) | Indole scaffold is a common feature in kinase inhibitors. Bromine substitution may enhance potency and selectivity. researchgate.netbeilstein-archives.org |

| Inflammatory Diseases | Pro-inflammatory enzymes and signaling pathways | Structural similarity to anti-inflammatory indole derivatives. nih.gov |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) | Indole-propanoic acid derivatives have been investigated as GPR40 agonists for type 2 diabetes. nih.gov |

| Neurodegenerative Diseases | Enzymes involved in neuroinflammation and oxidative stress | Based on the neuroprotective effects of related indole compounds like indole-3-propionic acid. mdpi.com |

| Infectious Diseases | Bacterial enzymes (e.g., in tryptophan biosynthesis) | Indole-3-propionic acid has shown antimycobacterial activity. nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 3-(7-bromo-1H-indol-3-yl)propanoic acid and its derivatives will likely focus on the development of more efficient, cost-effective, and environmentally friendly methods.

Advanced Synthetic Routes: Traditional methods for the synthesis of indole-3-propanoic acids often involve multiple steps with harsh reagents. rsc.org Future research could focus on developing novel one-pot or domino reactions to construct the molecule with greater atom economy. For example, multicomponent reactions have been successfully employed for the synthesis of 3-indolepropionic acids and could be adapted for the synthesis of the bromo-substituted analogue. springernature.com

Sustainable and Green Chemistry Approaches: There is a growing emphasis on green chemistry in pharmaceutical manufacturing. organic-chemistry.org Future synthetic strategies for 3-(7-bromo-1H-indol-3-yl)propanoic acid will likely incorporate these principles. This could involve:

Catalytic Halogenation: Utilizing catalytic amounts of halide in the presence of an oxidant like oxone for the bromination of the indole ring, which is a greener alternative to traditional stoichiometric halogenating agents. researchgate.netnih.govescholarship.org

Enzymatic Synthesis: Employing enzymes like vanadium bromoperoxidase for the regioselective bromination of the indole nucleus under mild conditions. researchgate.net

Use of Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents.

A comparison of traditional versus potential future synthetic approaches is outlined below.

| Synthetic Step | Traditional Methods | Future Sustainable Approaches |

| Indole Ring Formation | Fischer indole synthesis (often requires high temperatures and strong acids) | Multicomponent reactions, enzyme-catalyzed synthesis. springernature.com |

| Bromination | Stoichiometric brominating agents (e.g., NBS, Br2) | Catalytic bromination with oxone-halide, enzymatic bromination. researchgate.netresearchgate.net |

| Side Chain Introduction | Multi-step classical organic reactions | One-pot procedures, C-H activation strategies. |

| Solvents | Volatile and hazardous organic solvents | Water, ionic liquids, deep eutectic solvents. |

Deeper Mechanistic Elucidation of Observed Biological Activities

A crucial future research direction will be to move beyond identifying the biological activities of 3-(7-bromo-1H-indol-3-yl)propanoic acid to understanding the underlying molecular mechanisms. A thorough mechanistic understanding is vital for its development as a therapeutic agent.

Future studies should aim to:

Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or thermal shift assays to identify the specific proteins or nucleic acids that 3-(7-bromo-1H-indol-3-yl)propanoic acid directly interacts with.

Elucidate Signaling Pathways: Once a direct target is identified, subsequent studies should map the downstream signaling pathways that are modulated by the compound's binding. This could involve transcriptomic and proteomic analyses to observe changes in gene and protein expression.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of the compound with its target protein, helping to explain the observed structure-activity relationships. nih.gov

Design of Highly Selective and Potent Derivatives with Optimized Profiles

Building upon initial biological screening and mechanistic studies, a significant area of future research will be the rational design and synthesis of derivatives of 3-(7-bromo-1H-indol-3-yl)propanoic acid with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the parent molecule will be essential to establish a comprehensive SAR. Key modifications could include:

Altering the position of the bromine atom on the indole ring (e.g., at the 4, 5, or 6-positions) to assess its impact on activity.

Introducing other substituents on the indole ring to explore electronic and steric effects.

Modifying the propanoic acid side chain, for example, by changing its length, introducing chiral centers, or converting it to other functional groups like esters or amides.

Pharmacophore Modeling and In Silico Screening: Computational tools will play a vital role in guiding the design of new derivatives. Pharmacophore modeling can be used to identify the key chemical features required for biological activity, and these models can then be used for virtual screening of compound libraries to identify new potential leads. researchgate.netazolifesciences.com

Optimization of ADMET Properties: A critical aspect of drug development is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a lead compound. primescholars.comipb.pt Future research will need to focus on designing derivatives with improved metabolic stability, oral bioavailability, and a favorable safety profile.

Integration with Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of 3-(7-bromo-1H-indol-3-yl)propanoic acid and its future derivatives will necessitate the use of advanced analytical techniques.

Structural Elucidation: While standard techniques like 1D NMR (¹H and ¹³C) and mass spectrometry are fundamental, more complex derivatives may require advanced methods for unambiguous structure determination. tjnpr.orgspringernature.com These include:

2D NMR Techniques: Such as COSY, HSQC, and HMBC to establish connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

X-ray Crystallography: To determine the three-dimensional structure in the solid state.

Analysis in Biological Matrices: To understand the compound's behavior in biological systems, sensitive and selective analytical methods will need to be developed for its quantification in complex matrices like plasma, urine, and tissues. Hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for these studies. nih.govactascientific.comijnrd.orgnih.gov These methods are essential for pharmacokinetic studies and for identifying and quantifying metabolites. The use of hyphenated high-performance thin-layer chromatography (HPTLC) methods could also be explored for the characterization of isomers. numberanalytics.com

| Analytical Technique | Application in Future Research |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation of the parent compound and its derivatives. researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis for structural information, and quantification in biological samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the compound and its derivatives, and as a component of hyphenated techniques. |

| LC-MS/MS | Highly sensitive and selective quantification for pharmacokinetic and metabolism studies. actascientific.com |

| X-ray Crystallography | Determination of the absolute three-dimensional structure. |

Application in Chemical Biology as Tools and Probes for Biological Systems

Beyond its potential as a therapeutic agent, 3-(7-bromo-1H-indol-3-yl)propanoic acid and its derivatives could be developed into valuable tools for chemical biology research. The indole scaffold is a privileged structure in drug discovery and can serve as a probe for developing new drug candidates. nih.gov

Future research could focus on:

Development of Molecular Probes: By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels, derivatives of 3-(7-bromo-1H-indol-3-yl)propanoic acid could be created. These probes would be instrumental in identifying the cellular localization of the compound and its binding partners, thereby aiding in target validation and mechanistic studies.

Probing Enzyme Function: If the compound is found to be a selective enzyme inhibitor, it could be used as a chemical probe to study the physiological and pathological roles of that enzyme in cellular and animal models.

The development of such chemical tools would not only advance our understanding of the biological effects of this specific compound but also contribute to the broader field of chemical biology by providing new probes to investigate complex biological processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(7-bromo-1H-indol-3-yl)propanoic acid?

- Methodological Answer : A plausible route involves bromination of indolepropionic acid precursors. For example, 3-bromopropanoic acid can react with 7-bromoindole derivatives via nucleophilic substitution or coupling reactions. Evidence from analogous compounds (e.g., 3-(5-bromo-1H-indol-3-yl)propanoic acid) suggests using palladium-catalyzed cross-coupling or electrophilic substitution to introduce bromine at the indole’s 7-position . Optimize reaction conditions (e.g., temperature, catalysts) based on bromo-substitution regioselectivity challenges observed in similar indole derivatives .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use a combination of techniques:

- NMR : Compare ¹H/¹³C NMR shifts with structurally related brominated indoles (e.g., 7-bromo-DL-tryptophan in ). The bromine’s deshielding effect on adjacent protons and carbons can validate substitution patterns.

- Mass Spectrometry : Confirm molecular weight (expected: ~284 g/mol for C₁₁H₁₀BrNO₂) and isotopic patterns characteristic of bromine.

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze its crystal packing, as done for 3-(1H-indol-3-yl)-2-nitrobenzenesulfonamido derivatives .

Q. What are the critical storage and handling precautions for this brominated indole derivative?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to prevent degradation. Brominated indoles are prone to photolytic debromination and hydrolysis. Use PPE (gloves, goggles) when handling, and work in a fume hood to avoid inhalation, as recommended for structurally similar halogenated compounds .

Advanced Research Questions

Q. How does bromine substitution at the indole’s 7-position influence electronic properties and reactivity compared to 5-substituted analogs?

- Methodological Answer : The 7-bromo group creates distinct electronic effects due to its position relative to the indole’s nitrogen. Computational studies (e.g., DFT) can map electron density changes, while experimental data from UV-Vis or cyclic voltammetry can quantify redox potentials. Compare with 5-bromo analogs (e.g., ) to assess steric/electronic impacts on nucleophilic attack or coupling reactions.

Q. What strategies resolve contradictions in biological activity data for brominated indolepropionic acids?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or substituent positioning. For example:

- Purity : Validate via HPLC (≥95% purity) and control for residual solvents.

- Assay Design : Use dose-response curves and multiple cell lines to account for variability.

- Structure-Activity Relationship (SAR) : Compare 7-bromo vs. 5-bromo derivatives (e.g., ) to isolate positional effects on receptor binding or enzyme inhibition.

Q. How can the dissociation constant (pKa) of this compound be determined experimentally?

- Methodological Answer : Use potentiometric titration in aqueous buffers (pH 2–12) to measure the carboxylic acid’s pKa. Reference data from similar propanoic acids (e.g., 3-(4-chlorophenyl)propanoic acid, pKa ~4.6 ) to estimate bromine’s electron-withdrawing effect. Adjust for the indole’s π-system influence using computational tools like COSMO-RS .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve hydrogen-bonding networks and halogen interactions, as demonstrated for sulfonamido-indole derivatives .

- DSC/TGA : Analyze thermal stability and polymorph transitions.

- IR/Raman Spectroscopy : Identify vibrational modes sensitive to bromine substitution (e.g., C-Br stretches at ~550 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.